7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine
CAS No.:
Cat. No.: VC15802690
Molecular Formula: C13H12N4O3
Molecular Weight: 272.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N4O3 |
|---|---|
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | N-(3-methylphenyl)-7-nitro-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine |
| Standard InChI | InChI=1S/C13H12N4O3/c1-9-3-2-4-10(7-9)15-11-5-6-13(17(18)19)16-12(11)8-14-20-16/h2-8,14-15H,1H3 |
| Standard InChI Key | GTMRCDDJNUDFLX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=CC=C(N3C2=CNO3)[N+](=O)[O-] |
Introduction
7-Nitro-N-(m-tolyl)-2H-125oxadiazolo[2,3-a]pyridin-4-amine is a complex heterocyclic compound belonging to the oxadiazole family. It features a nitro group, a m-tolyl substituent, and a pyridine ring integrated into its structure. Oxadiazoles are known for their diverse biological activities, making them significant in medicinal chemistry and drug development.
Synthesis Methods
The synthesis of 7-Nitro-N-(m-tolyl)-2H- oxadiazolo[2,3-a]pyridin-4-amine typically involves several steps, requiring careful control of reaction conditions such as temperature, time, and concentration of reagents. The choice of solvent is crucial for the efficiency of the synthesis.
Biological Activities and Potential Applications
Oxadiazole derivatives, including 7-Nitro-N-(m-tolyl)-2H- oxadiazolo[2,3-a]pyridin-4-amine, have been investigated for various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of a nitro-substituted oxadiazole fused with a pyridine ring may enhance its biological activity and specificity towards certain targets.
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential activity against microorganisms |
| Anti-inflammatory | Potential to reduce inflammation |
| Anticancer | Potential to inhibit cancer cell growth |
Comparison with Other Compounds
7-Nitro-N-(m-tolyl)-2H-125oxadiazolo[2,3-a]pyridin-4-amine differs from other oxadiazole derivatives due to its specific structural features. For example, 4-Amino-1,2,5-Oxadiazole exhibits antimicrobial activity, while 3-Nitro-pyridine shows antitumor properties. The unique combination of functional groups in 7-Nitro-N-(m-tolyl)-2H- oxadiazolo[2,3-a]pyridin-4-amine may offer enhanced biological activity compared to these compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1,2,5-Oxadiazole | Amino group at position 4 | Antimicrobial |
| 3-Nitro-pyridine | Nitro group on pyridine | Antitumor |
| 5-Methyl-1,2,4-Oxadiazole | Methyl substitution on oxadiazole | Anti-inflammatory |
Future Research Directions
Future studies on 7-Nitro-N-(m-tolyl)-2H- oxadiazolo[2,3-a]pyridin-4-amine should focus on optimizing its synthesis, exploring its biological activities in detail, and assessing its potential therapeutic applications. Additionally, molecular docking studies could provide insights into its interaction with biological targets, further elucidating its mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume